molecular formula C22H21NO7 B11399388 N-(1,3-benzodioxol-5-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11399388
M. Wt: 411.4 g/mol
InChI Key: LHLKQTQDWMSLOU-UHFFFAOYSA-N
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Description

This compound features a benzodioxolylmethyl group linked via an acetamide bridge to a 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen moiety. Its structural complexity arises from the electron-rich benzodioxole and chromen systems, which are often associated with bioactivity in medicinal chemistry.

Properties

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C22H21NO7/c1-12-14-5-7-17(26-2)21(27-3)20(14)30-22(25)15(12)9-19(24)23-10-13-4-6-16-18(8-13)29-11-28-16/h4-8H,9-11H2,1-3H3,(H,23,24)

InChI Key

LHLKQTQDWMSLOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a chemical compound of interest due to its potential biological activities. This compound belongs to a class of molecules that may exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the existing literature regarding its biological activity, synthesizing data from diverse sources.

  • Molecular Formula : C22H21NO7
  • Molecular Weight : 393.41 g/mol
  • IUPAC Name : this compound

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the chromene structure enhances electron donation capabilities, which is crucial for scavenging free radicals. Studies have demonstrated that derivatives of benzodioxole possess potent antioxidant activity, suggesting that this compound may similarly protect cells from oxidative stress .

2. Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Compounds with a benzodioxole moiety have been shown to inhibit pro-inflammatory cytokines and reduce markers of inflammation in various models. For instance, studies on related compounds have indicated a reduction in TNF-alpha and IL-6 levels in vitro and in vivo .

3. Anticancer Properties

Preliminary studies on similar chromene derivatives have reported anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The specific interactions with cellular pathways involved in cancer progression are yet to be fully elucidated for this compound; however, it is hypothesized that it may affect pathways involving p53 and NF-kB .

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

StudyCompoundFindings
Benzodioxole DerivativeExhibited significant antioxidant activity in liver cells.
Chromene AnalogShowed inhibition of tumor growth in xenograft models.
Methoxy-substituted CompoundReduced inflammatory markers in arthritis models.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Free Radical Scavenging : The methoxy groups likely enhance the compound's ability to donate electrons and neutralize reactive oxygen species.
  • Inhibition of Inflammatory Pathways : The compound may block the NF-kB pathway, reducing the expression of inflammatory mediators.
  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and promote apoptotic pathways in cancer cells.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of acetamides, including N-(1,3-benzodioxol-5-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, exhibit notable antimicrobial properties. A study synthesized various acetamide derivatives and evaluated their in vitro activity against a range of microbial strains. The findings suggested that certain structural modifications enhance the antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research involving related benzodioxole derivatives demonstrated significant cytotoxicity against breast cancer cells, indicating a promising avenue for further exploration in cancer therapy .

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, studies have focused on its action against enzymes like acetylcholinesterase and α-glucosidase, which are critical in conditions such as Alzheimer's disease and diabetes mellitus respectively. The compound exhibited substantial inhibitory activity in enzyme assays, suggesting its potential as a therapeutic agent for managing these diseases .

Case Studies

  • Antimicrobial Evaluation : In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized a series of acetamide derivatives and tested them against multiple microbial strains. The study found that specific modifications to the benzodioxole moiety enhanced antimicrobial activity significantly .
  • Anticancer Activity : A case study published in Cancer Letters highlighted the anticancer potential of related compounds derived from benzodioxole structures. The study demonstrated that these compounds could effectively induce apoptosis in cancer cells via mitochondrial pathways .
  • Enzyme Inhibition : A recent investigation into the enzyme inhibitory properties of benzodioxole derivatives reported promising results for this compound as an α-glucosidase inhibitor. The compound was shown to significantly lower glucose levels in diabetic models .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Features
Target Compound : N-(1,3-Benzodioxol-5-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Not provided Not provided 7,8-Dimethoxy, 4-methyl chromen; benzodioxolylmethyl Not reported Chromen core with methoxy/methyl groups; potential for π-π stacking interactions
N-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide C₁₉H₁₅NO₆ 353.33 Chromen-7-oxy group; benzodioxolyl Not reported Ether linkage instead of acetamide; chromen substitution at position 7
K-16: N-(Benzo[d][1,3]dioxol-5-yl)-2-(3-methylbenzylthio)acetamide C₁₇H₁₅NO₃S 337.37 3-Methylbenzylthio; benzodioxolyl 55.2–55.5 Thioether linkage; lower melting point due to flexible thioalkyl chain
2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide C₂₀H₁₉N₅O₃S 433.46 Triazole-thio group; phenoxymethyl 148 Rigid triazole-thio system; higher melting point
N-[6-(Acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide C₁₃H₁₆N₄O₃ 276.29 Benzimidazolone core; acetylated amine Not reported Dual acetamide groups; planar benzimidazolone scaffold

Impact of Substituents on Physical and Chemical Properties

  • Chromen vs.
  • Linkage Variations : Ether-linked chromen derivatives (e.g., ) lack the hydrogen-bonding capacity of the acetamide bridge, which may reduce solubility in polar solvents. Thioether linkages (e.g., K-16) introduce sulfur-based reactivity and lower melting points due to reduced crystallinity .
  • Heterocyclic Additions : Triazole-thio derivatives () exhibit higher melting points (148°C) due to rigid aromatic systems and strong intermolecular forces, contrasting with the target compound’s likely moderate melting range.

Preparation Methods

Nitration and Reduction of Sesamol

Sesamol (3,4-methylenedioxyphenol) undergoes nitration at the 5-position using fuming HNO₃ in acetic anhydride (0–5°C, 2 h), yielding 5-nitro-1,3-benzodioxole (87% yield). Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH, 25°C) reduces the nitro group to an amine (95% yield).

Key Reaction Parameters

StepReagents/ConditionsTemperatureTimeYield
NitrationHNO₃/Ac₂O (1:2 v/v)0–5°C2 h87%
ReductionH₂ (50 psi), 10% Pd/C, EtOH25°C6 h95%

Preparation of 7,8-Dimethoxy-4-Methyl-2-Oxo-2H-Chromen-3-ylacetic Acid

Pechmann Condensation for Coumarin Core Formation

Resorcinol dimethyl ether reacts with ethyl acetoacetate in concentrated H₂SO₄ (0°C to rt, 12 h) to form 7,8-dimethoxy-4-methylcoumarin (72% yield).

Mechanistic Insight
The reaction proceeds via protonation of the β-keto ester, followed by electrophilic attack on the activated aromatic ring and lactonization.

Acetic Acid Side Chain Introduction

Vilsmeier-Haack formylation (POCl₃/DMF, 60°C, 4 h) introduces an aldehyde group at the 3-position (68% yield). Subsequent Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate (NaH, THF, 0°C to rt) yields the α,β-unsaturated ester, which is hydrolyzed to the carboxylic acid using LiOH/THF-H₂O (90% yield over two steps).

Amide Bond Formation

Coupling Reagent Optimization

Comparative studies of coupling agents for joining 1,3-benzodioxol-5-ylmethylamine and the coumarin acetic acid reveal the following performance metrics:

Coupling SystemSolventTemp (°C)Time (h)Yield (%)
EDCl/HOBtDCM251278
HATU/DIPEADMF25685
T3P®/NMMTHF40491

The T3P® (propylphosphonic anhydride) system demonstrates superior efficiency, likely due to its mild conditions and minimal racemization risk.

Palladium-Mediated Cross-Coupling for Structural Refinement

Patent literature describes Pd-catalyzed reactions for analogous acetamide syntheses:

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : P(o-Tol)₃ (4 mol%)

  • Base : Proton Sponge® (1.5 eq)

  • Additive : LiBr (0.2 eq)

  • Solvent : DMA (dimethylacetamide)

  • Temperature : 110°C, 8 h

This protocol achieves complete conversion in model systems, with palladium residues reduced to <50 ppm using 1,2-diaminopropane/DIPHOS treatment.

Crystallization and Polymorph Control

Final purification employs anti-solvent crystallization from ethyl acetate/n-heptane (1:4 v/v). Differential scanning calorimetry (DSC) identifies two polymorphs:

PolymorphMelting Point (°C)ΔH (J/g)Stability
Form I168–170142Thermodynamically stable
Form II155–157118Metastable

Controlled cooling at 0.5°C/min from 80°C to 25°C selectively produces Form I.

Analytical Characterization

Spectroscopic Data Correlation

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 6.82 (s, 1H, ArH), 6.74 (d, J=8.1 Hz, 1H), 6.67 (d, J=8.1 Hz, 1H), 4.25 (s, 2H, OCH₂O), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃)
HRMS (ESI+)m/z 412.1498 [M+H]⁺ (calc. 412.1499)

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(1,3-benzodioxol-5-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of intermediates (e.g., substituted phenols or coumarin derivatives) with chloroacetylated precursors in polar aprotic solvents like DMF, using potassium carbonate as a base. Reaction progress is monitored via TLC .
  • Step 2 : Post-reaction, precipitate the product by adding water, followed by recrystallization (e.g., pet-ether or ethyl acetate) to enhance purity .
  • Optimization : Adjust molar ratios (e.g., 1.5 mol equivalents of chloroacetylated reagent) and reaction time (room temperature vs. reflux) to maximize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Techniques :

  • 1H/13C NMR : Assign peaks based on coupling constants (e.g., δ 7.69 ppm for aromatic protons) and carbonyl signals (δ 168–170 ppm for acetamide and chromenone groups) .
  • Mass Spectrometry (ESI/APCI+) : Confirm molecular weight via adducts (e.g., [M+H]+ at m/z 347 or [M+Na]+ at m/z 369) .
  • TLC : Use silica gel with CH2Cl2/MeOH gradients (0–8%) to verify purity .

Q. What preclinical toxicity models are suitable for evaluating this compound?

  • Approach :

  • Use Wistar albino mice for acute toxicity studies, monitoring biochemical markers (e.g., blood glucose for hypoglycemic activity) and histopathological changes .
  • Dose escalation (e.g., 50–200 mg/kg) with control groups to assess organ-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Analysis Framework :

  • Compare solvent systems (e.g., DMF vs. CH2Cl2) and bases (K2CO3 vs. Na2CO3) to identify sensitivity to moisture or temperature .
  • Replicate conflicting protocols with controlled variables (e.g., stoichiometry, drying agents) and characterize products via NMR/MS to isolate discrepancies .

Q. What experimental design strategies (e.g., DoE) are effective for optimizing multi-step syntheses of structurally related acetamides?

  • Methodology :

  • Apply Box-Behnken or central composite designs to screen factors (e.g., solvent polarity, catalyst loading, temperature). Use ANOVA to identify significant variables .
  • Example: Optimize coupling reactions by varying equivalents of Na2CO3 (0.793–1.5 mol) and acetyl chloride (0.394–1.5 mol) to balance reactivity and side-product formation .

Q. How can computational methods (e.g., quantum chemistry) accelerate reaction design for novel derivatives?

  • Integrated Workflow :

  • Use reaction path search algorithms (e.g., ICReDD’s quantum chemical calculations) to predict transition states and energetics for chromenone-acetamide couplings .
  • Validate predictions with microreactor experiments, iteratively refining computational models using experimental kinetic data .

Q. What strategies adapt synthetic routes from structurally analogous compounds (e.g., N-phthaloylglycine derivatives) to this acetamide?

  • Adaptation Process :

  • Replace starting materials (e.g., substituted phenols with benzodioxole derivatives) while retaining key steps (e.g., nucleophilic acyl substitution) .
  • Modify protecting groups (e.g., acetyl vs. sulfonyl) to improve solubility or reduce steric hindrance during coupling .

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